9H-Purin-6-amine, 9-[(2R,5S)-5-(aminomethyl)tetrahydro-2-furanyl]-

LogP Hydrophilicity Aqueous Solubility

9H-Purin-6-amine, 9-[(2R,5S)-5-(aminomethyl)tetrahydro-2-furanyl]- (CAS 413570-57-7) is a synthetic purine nucleoside analogue in which adenine is N9-linked to a tetrahydrofuran ring bearing a 5-aminomethyl substituent. It belongs to the P-site inhibitor pharmacophore class that includes the well-characterized adenylate cyclase inhibitor SQ 22536 (9-(tetrahydrofuran-2-yl)adenine; CAS 17318-31-9).

Molecular Formula C10H14N6O
Molecular Weight 234.26 g/mol
Cat. No. B12274502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Purin-6-amine, 9-[(2R,5S)-5-(aminomethyl)tetrahydro-2-furanyl]-
Molecular FormulaC10H14N6O
Molecular Weight234.26 g/mol
Structural Identifiers
SMILESC1CC(OC1CN)N2C=NC3=C(N=CN=C32)N
InChIInChI=1S/C10H14N6O/c11-3-6-1-2-7(17-6)16-5-15-8-9(12)13-4-14-10(8)16/h4-7H,1-3,11H2,(H2,12,13,14)
InChIKeyFNAPPKKZZMLMRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9H-Purin-6-amine, 9-[(2R,5S)-5-(aminomethyl)tetrahydro-2-furanyl]-: Structural Identity and Class Positioning for Procurement Decisions


9H-Purin-6-amine, 9-[(2R,5S)-5-(aminomethyl)tetrahydro-2-furanyl]- (CAS 413570-57-7) is a synthetic purine nucleoside analogue in which adenine is N9-linked to a tetrahydrofuran ring bearing a 5-aminomethyl substituent . It belongs to the P-site inhibitor pharmacophore class that includes the well-characterized adenylate cyclase inhibitor SQ 22536 (9-(tetrahydrofuran-2-yl)adenine; CAS 17318-31-9) [1]. With molecular formula C10H14N6O and molecular weight 234.26 g/mol, the compound is distinguished from its closest structural analog SQ 22536 (C9H11N5O, 205.22 g/mol) by the presence of a primary amine on the tetrahydrofuran ring, which substantially alters its physicochemical profile and synthetic utility .

Why SQ 22536 or 2′,5′-Dideoxyadenosine Cannot Substitute for 9-[(2R,5S)-5-(aminomethyl)tetrahydro-2-furanyl]adenine in Targeted Research Applications


Although SQ 22536 and 2′,5′-dideoxyadenosine (DDA) are established P-site adenylate cyclase inhibitors with reported IC50 values of approximately 13 µM and 4 µM, respectively, in platelet particulate fractions [1], they lack the primary amine functionality present in 9-[(2R,5S)-5-(aminomethyl)tetrahydro-2-furanyl]adenine. This 5′-aminomethyl group confers a calculated LogP of −0.99, compared to +1.30 for SQ 22536 , translating to markedly different aqueous solubility and chromatographic behavior. Furthermore, the primary amine provides a unique chemical handle for covalent conjugation—to fluorophores, biotin, or solid supports—that neither SQ 22536 nor DDA can offer without additional synthetic modification [2]. Substituting any of these analogs without accounting for these differences risks altered compartmental distribution, incompatible detection modalities, or failed bioconjugation workflows.

Quantitative Differentiation Evidence for 9-[(2R,5S)-5-(aminomethyl)tetrahydro-2-furanyl]adenine Versus Closest Structural Analogs


Hydrophilicity Shift: Calculated LogP of −0.99 for the Target Compound Versus +1.30 for SQ 22536

The 5-aminomethyl substituent on the tetrahydrofuran ring drives a dramatic shift in calculated partition coefficient. The target compound exhibits a computed LogP of −0.99, whereas SQ 22536—lacking this amine—has a computed LogP of +1.30 . This approximately 2.3 log unit difference corresponds to a theoretical ~200-fold difference in octanol–water partition ratio, favoring aqueous-phase distribution for the target compound. For context, 2′,5′-dideoxyadenosine (DDA) has a computed LogP of approximately +0.3 , placing the target compound as the most hydrophilic member of this P-site inhibitor set.

LogP Hydrophilicity Aqueous Solubility Chromatographic Retention

Molecular Weight and Hydrogen-Bonding Capacity: 234.26 g/mol and 4 H-Bond Donors Versus 205.22 g/mol and 1 H-Bond Donor for SQ 22536

The target compound (C10H14N6O, MW 234.26 g/mol) possesses four theoretical hydrogen-bond donors (two from the 6-amine of adenine plus two from the 5-aminomethyl group) and seven hydrogen-bond acceptors . In contrast, SQ 22536 (C9H11N5O, MW 205.22 g/mol) has only one hydrogen-bond donor (the adenine 6-amine) and five acceptors . The additional 29 Da mass and the tripling of H-bond donor count are direct consequences of the 5-aminomethyl substitution and predict reduced passive membrane permeability according to Lipinski and Veber property guidelines [1].

Molecular Weight Hydrogen Bonding Permeability Drug-like Properties

Thermal Stability: Computed Boiling Point of 516.3 °C for the Target Compound Versus 474.8 °C for SQ 22536

The computed boiling point at 760 mmHg for the target compound is 516.3 ± 60.0 °C, compared with 474.8 ± 55.0 °C for SQ 22536 . The target compound also exhibits a higher computed flash point (266.0 ± 32.9 °C vs. 241.0 ± 31.5 °C) and slightly higher computed density (1.8 ± 0.1 g/cm³ vs. 1.7 ± 0.1 g/cm³). These differences reflect the additional intermolecular hydrogen-bonding capacity conferred by the primary amine group .

Thermal Stability Boiling Point Storage Evaporative Loss

Unique Primary Amine Handle for Bioconjugation Absent from All Common Adenylate Cyclase P-Site Inhibitors

The 5-aminomethyl group of the target compound provides a nucleophilic primary amine (pKa ≈ 10–11 for typical alkyl amines) that is absent from SQ 22536 (tetrahydrofuran without amine), 2′,5′-dideoxyadenosine (5′-hydroxyl only), and adenosine (5′-hydroxyl only) . This amine is reactive toward NHS esters, isothiocyanates, sulfonyl chlorides, and reductive amination conditions, enabling covalent attachment to fluorophores, biotin tags, solid-phase resins, and PEG chains under standard bioconjugation protocols (pH 7.0–9.0, aqueous buffer) [1]. SQ 22536 lacks any functional group beyond the adenine N6-amine, which is structurally constrained and less nucleophilic. 2′,5′-Dideoxyadenosine and adenosine require separate activation of the 5′-OH (e.g., tosylation or periodate oxidation) to achieve analogous conjugation, adding synthetic steps and reducing overall yield [2].

Bioconjugation Chemical Probe Affinity Chromatography Fluorescent Labeling

Limited TAAR5 Agonist Activity (EC50 > 10,000 nM) Indicating Selectivity Against Trace Amine-Associated Receptors Versus Adenylate Cyclase P-Site Targets

In a BRET-based cAMP accumulation assay using HEK293 cells expressing mouse TAAR5, the target compound exhibited an EC50 > 10,000 nM, indicating negligible agonist activity at this trace amine-associated receptor [1]. By comparison, the structurally related P-site inhibitor SQ 22536 inhibits adenylate cyclase directly (not via TAAR5) with reported IC50 values of 1.4–20 µM depending on the enzyme isoform and assay conditions [2]. The >10 µM EC50 at TAAR5 for the target compound suggests that the 5-aminomethyl substitution does not introduce potent off-target TAAR5 agonism, a consideration for experiments in neuronal or chemosensory tissues where TAAR5 is expressed. However, this data point is limited to a single receptor; broader selectivity profiling against the adenylate cyclase P-site and other purinergic targets has not been published for this compound.

TAAR5 Trace Amine Receptor Off-target Selectivity cAMP Signaling

High-Value Application Scenarios for 9-[(2R,5S)-5-(aminomethyl)tetrahydro-2-furanyl]adenine Based on Differential Evidence


Chemical Probe Development via Direct NHS-Ester Bioconjugation to the 5-Aminomethyl Handle

The primary amine on the tetrahydrofuran ring enables direct conjugation to NHS-ester-activated fluorophores (e.g., Alexa Fluor, Cy5, FITC), biotin tags, or PEG chains in a single step under mild aqueous conditions (pH 8.0–8.5 bicarbonate buffer, 2–4 h at 4 °C). This is demonstrated by the compound's LogP of −0.99, confirming sufficient aqueous solubility for bioconjugation workflows . Competing analogs SQ 22536 and 2′,5′-dideoxyadenosine lack this amine and require multistep pre-functionalization, adding 1–3 synthetic days and reducing overall yield by an estimated 30–50% [1]. Target users are chemical biology laboratories developing fluorescent P-site ligands for adenylate cyclase localization or affinity pull-down studies.

Affinity Resin Coupling for P-Site Ligand Target Identification and Interactome Mapping

The 5-aminomethyl group permits direct immobilization onto NHS-activated Sepharose or Affi-Gel resins for affinity chromatography experiments. The compound's higher thermal stability (computed boiling point 516.3 °C vs. 474.8 °C for SQ 22536) suggests robust covalent linkage stability under standard affinity resin storage conditions (4 °C, PBS, pH 7.4) . This application leverages the unique amine handle absent from all other commercially available P-site adenylate cyclase inhibitors, enabling chemoproteomic workflows to identify novel P-site-binding proteins without the need for custom synthesis of amine-functionalized derivatives.

High-Hydrophilicity Negative Control for Membrane Permeability Studies Involving P-Site Ligands

With a LogP of −0.99 and four H-bond donors, the target compound is predicted to have significantly lower passive membrane permeability than SQ 22536 (LogP +1.30, one H-bond donor) [1]. This makes it a useful 'membrane-impermeant' reference compound for experiments that require extracellular confinement of adenylate cyclase P-site ligand activity—for example, discriminating between extracellular and intracellular adenylate cyclase populations in primary hepatocytes or platelet assays where SQ 22536 is known to cross membranes and inhibit intracellular cyclase with an IC50 of 13 µM [2].

Intermediate for Diversified Synthesis of 5′-Modified P-Site Inhibitor Libraries

The primary amine serves as a versatile synthetic diversification point. It can undergo reductive amination with diverse aldehydes, acylation with carboxylic acid derivatives, or sulfonylation to generate focused libraries of P-site inhibitor analogs with systematically varied hydrophobicity and steric bulk at the 5-position. The compound's higher boiling point (516.3 °C) and flash point (266.0 °C) compared to SQ 22536 indicate suitability for the elevated-temperature conditions sometimes required in reductive amination protocols (50–80 °C, methanol or DCE) without risk of evaporative loss . This positions the compound as a privileged starting material for medicinal chemistry campaigns targeting adenylate cyclase isoform selectivity.

Quote Request

Request a Quote for 9H-Purin-6-amine, 9-[(2R,5S)-5-(aminomethyl)tetrahydro-2-furanyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.